molecular formula C25H32N2O4 B2440607 4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921869-88-7

4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2440607
CAS No.: 921869-88-7
M. Wt: 424.541
InChI Key: FALAXWZHGMPUKC-UHFFFAOYSA-N
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Description

4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' for its role in detecting a wide array of noxious environmental irritants and endogenous inflammatory mediators. Its activation is implicated in the pathophysiology of neuropathic and inflammatory pain, respiratory diseases, and itch . This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists such as allyl isothiocyanate (found in mustard oil), acrolein, and cold temperatures. The primary research value of this antagonist lies in its utility as a pharmacological tool for dissecting the specific contributions of TRPA1 signaling in complex biological systems. Researchers employ it in in vitro calcium flux assays and in vivo models of pain hypersensitivity and airway inflammation to validate TRPA1-mediated mechanisms and to explore potential therapeutic pathways for conditions driven by aberrant channel activity. Its structure, featuring a benzoxazepinone core, is part of a class of compounds developed for high potency and selectivity against TRPA1 over other TRP channels, making it a critical reagent for target validation and mechanistic studies in sensory neurobiology.

Properties

IUPAC Name

4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-5-7-15-30-20-11-8-18(9-12-20)23(28)26-19-10-13-21-22(16-19)31-17-25(3,4)24(29)27(21)14-6-2/h8-13,16H,5-7,14-15,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAXWZHGMPUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can be represented as follows:

  • Molecular Formula : C24H30N2O4
  • Molecular Weight : 410.5 g/mol

The compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin structure, which is significant for its biological interactions.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator for specific receptors in the central nervous system, potentially affecting neurotransmitter levels and signaling pathways.

Pharmacological Effects

The biological activity of this compound has been investigated in several contexts:

  • Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of intrinsic pathways.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Summary of Research Findings

StudyBiological ActivityKey Findings
Study 1AntitumorInduces apoptosis in breast cancer cells
Study 2Anti-inflammatoryReduces inflammation in arthritis models

Q & A

Q. What are the key synthetic steps and reaction optimizations for this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization, using catalysts like potassium carbonate and solvents such as DMF under reflux .
  • Step 2 : Introduction of the butoxybenzamide moiety via amide coupling, optimized for temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to enhance yield (~70–80%) .
  • Purification : Chromatography (HPLC or column) and recrystallization ensure >95% purity .

Q. Which spectroscopic methods confirm its structural identity?

  • NMR : 1^1H and 13^{13}C NMR verify the benzoxazepine core and substituents (e.g., butoxy group at δ 1.2–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 453.2 m/z) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What in vitro models are used for initial biological screening?

  • Anti-tumor assays : Cell viability tests (MTT assay) in prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancer lines, with IC₅₀ values compared to reference drugs like cisplatin .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets (e.g., IC₅₀ < 10 µM suggests strong activity) .

Q. What chemical reactions are feasible for derivatization?

  • Oxidation : Using KMnO₄ to modify the oxazepine ring’s ketone group .
  • Substitution : Halogenation (e.g., Br₂/FeBr₃) at the benzamide’s para position .
  • Reduction : LiAlH₄ reduces carbonyls to alcohols for prodrug synthesis .

Q. How do solubility and logP impact formulation studies?

  • Solubility : Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers, requiring solubilizers (e.g., cyclodextrins) for in vivo testing .
  • LogP : Calculated logP ~3.2 (PubChem data) indicates moderate lipophilicity, guiding lipid-based delivery systems .

Advanced Research Questions

Q. How can continuous flow reactors improve synthetic scalability?

  • Benefits : Enhanced heat/mass transfer reduces side reactions (e.g., <5% impurities) .
  • Parameters : Optimal flow rates (0.5–2 mL/min) and residence times (30–60 min) for amide coupling .
  • Case Study : Pilot-scale synthesis achieved 85% yield with 99% purity using microfluidic reactors .

Q. What mechanistic insights explain its enzyme inhibition?

  • Kinetic Studies : Competitive inhibition of PI3Kγ (kᵢ = 0.8 µM) confirmed via Lineweaver-Burk plots .
  • Molecular Docking : The butoxy group occupies hydrophobic pockets in kinase ATP-binding sites (PDB: 3L08) .
  • SAR Analysis : Trifluoromethyl analogs show 3× higher potency, highlighting substituent effects .

Q. How to resolve contradictions between in vitro and in vivo efficacy?

  • Issue : In vitro IC₅₀ = 2 µM vs. in vivo ED₅₀ = 20 mg/kg in xenograft models .
  • Strategies :
  • PK/PD Modeling : Adjust dosing intervals based on plasma half-life (t₁/₂ = 6–8 hr) .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) .

Q. Can computational models predict its drug-likeness?

  • ADMET Prediction : SwissADME High gastrointestinal absorption (95%) but CYP3A4 inhibition risk .
  • QSAR Models : 3D-QSAR correlates substituent electronegativity with anti-tumor activity (r² = 0.89) .

Q. What synergies exist with existing therapies?

  • Combination Studies : Co-administration with paclitaxel reduces tumor volume by 60% vs. 40% monotherapy .
  • Mechanism : Downregulation of Bcl-2 and activation of caspase-3 in apoptosis pathways .

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